Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester is a chemical compound with the molecular formula C25H29O4PIt is a type of organophosphate ester, which is commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester typically involves the reaction of phosphoric acid with 2,4-dimethylphenol and 2,4,6-trimethylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
H3PO4+2C8H10O+C9H12O→C25H29O4P+3H2O
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through various techniques such as distillation, crystallization, or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester undergoes several types of chemical reactions, including:
Hydrolysis: This compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of phosphoric acid and the corresponding phenols.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and 2,4-dimethylphenol, 2,4,6-trimethylphenol.
Oxidation: Phosphoric acid derivatives.
Substitution: Depending on the nucleophile used, various substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and as a component in drug formulations.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester involves its interaction with various molecular targets and pathways. As an organophosphate ester, it can inhibit certain enzymes by phosphorylating their active sites, leading to changes in their activity. This compound can also interact with cellular membranes and proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, bis(2,6-dimethylphenyl) 4-methylphenyl ester
- Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester
- Phosphorous acid, mixed 2,4-bis(1,1-dimethylpropyl)phenyl and 4-(1,1-dimethylpropyl)phenyl triesters
Uniqueness
Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester is unique due to its specific combination of phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including its use as a flame retardant and plasticizer .
Properties
CAS No. |
86864-95-1 |
---|---|
Molecular Formula |
C26H31O4P |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) bis(2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C26H31O4P/c1-16-9-10-24(19(4)11-16)28-31(27,29-25-20(5)12-17(2)13-21(25)6)30-26-22(7)14-18(3)15-23(26)8/h9-15H,1-8H3 |
InChI Key |
RBYUVXNRQIGHLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2C)C)C)OC3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.